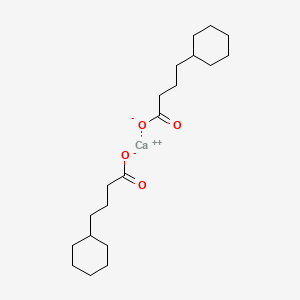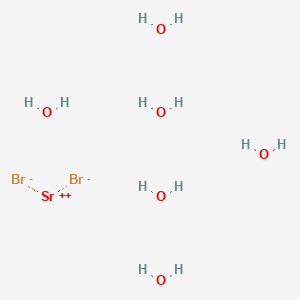
strontium;dibromide;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium dibromide hexahydrate is a chemical compound with the formula SrBr₂·6H₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air. Strontium dibromide hexahydrate is used in various applications, including as a pharmaceutical intermediate and in the production of other strontium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium dibromide hexahydrate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with hydrobromic acid. The reactions are as follows:
- From strontium hydroxide:
Sr(OH)2+2HBr→SrBr2+2H2O
- From strontium carbonate:
SrCO3+2HBr→SrBr2+H2O+CO2
These reactions yield strontium dibromide hexahydrate, which can be further dehydrated to form the anhydrous compound by heating at 180°C .
Industrial Production Methods: On an industrial scale, strontium dibromide hexahydrate is produced by reacting strontium metal with liquid ammonia and ammonium chloride. The reaction is as follows:
Sr(NH3)+NH4Cl→2SrCl2(s)+2NH3+H2(g)
The hexahydrate form is obtained by crystallization from aqueous solutions .
Chemical Reactions Analysis
Types of Reactions: Strontium dibromide hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where strontium is oxidized or reduced.
Substitution: It can undergo substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, strontium dibromide can be oxidized to form strontium oxide.
Reduction: Reducing agents can convert strontium dibromide to strontium metal.
Substitution: Reactions with other halides can replace bromide ions with chloride or iodide ions.
Major Products:
Oxidation: Strontium oxide (SrO)
Reduction: Strontium metal (Sr)
Substitution: Strontium chloride (SrCl₂), Strontium iodide (SrI₂)
Scientific Research Applications
Strontium dibromide hexahydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: It is used as a pharmaceutical intermediate and in the formulation of certain medications.
Industry: It is used in the production of strontium-based materials and as a component in some industrial processes .
Mechanism of Action
The effects of strontium dibromide hexahydrate are primarily based on the exchange of calcium for strontium in biological processes. Strontium can replace calcium in enzymes and transport systems, modifying reaction parameters and potentially disturbing biological processes. This exchange can affect bone metabolism, leading to abnormal bone development at high concentrations .
Comparison with Similar Compounds
- Strontium chloride (SrCl₂)
- Strontium iodide (SrI₂)
- Strontium fluoride (SrF₂)
Comparison:
- Strontium chloride: Similar in solubility and reactivity, but chloride ions replace bromide ions.
- Strontium iodide: Similar in structure, but iodide ions replace bromide ions, leading to different reactivity.
- Strontium fluoride: Less soluble in water compared to strontium dibromide hexahydrate, with different applications in industry .
Properties
Molecular Formula |
Br2H12O6Sr |
|---|---|
Molecular Weight |
355.52 g/mol |
IUPAC Name |
strontium;dibromide;hexahydrate |
InChI |
InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
InChI Key |
FLMJUJXBFKFYOZ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[Br-].[Br-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
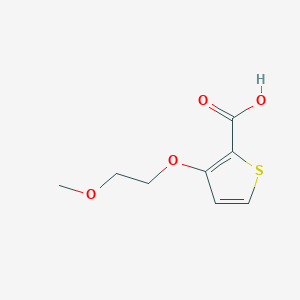
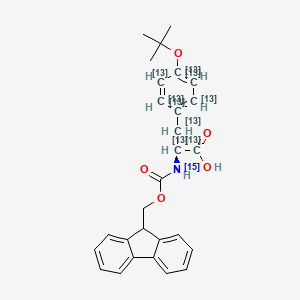
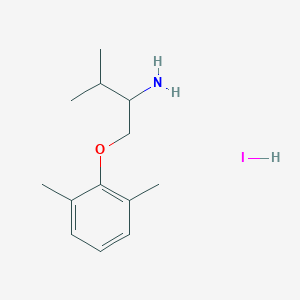
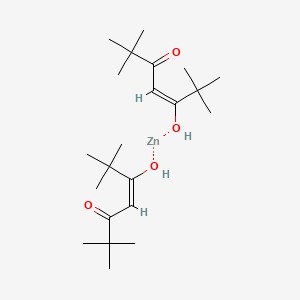
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
